

# T0901317 preparation and solubility for experiments

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Compound of Interest		
Compound Name:	T0901317	
Cat. No.:	B1681857	Get Quote

## **Application Notes and Protocols for T0901317**

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed information on the preparation, solubility, and experimental use of **T0901317**, a potent synthetic agonist for the Liver X Receptor (LXR).

### **Compound Information**

**T0901317** is a cell-permeable, non-steroidal benzenesulfonamide compound that acts as a highly selective and potent agonist for both LXR $\alpha$  and LXR $\beta$ .[1][2] It is a valuable tool for studying the roles of LXRs in lipid metabolism, inflammation, and other physiological processes. In addition to its primary activity on LXRs, **T0901317** also functions as an agonist for the Farnesoid X Receptor (FXR) and as a dual inverse agonist for the RAR-related orphan receptors ROR $\alpha$  and ROR $\gamma$ .[3][4]

## Quantitative Data Summary Solubility Data

The solubility of **T0901317** in various solvents is critical for the preparation of stock and working solutions. It is readily soluble in organic solvents but sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[1]



Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	~100 mg/mL[1]	~207.76 mM[5]	Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] Ultrasonic agitation may be needed.[5]
Ethanol	~50 mg/mL[1]	~103.88 mM	Ultrasonic agitation may be needed.[5]
Dimethylformamide (DMF)	~100 mg/mL[1]	~207.76 mM	
Water	Insoluble[3]		_
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL[1]	~1.04 mM	Aqueous solutions are not recommended for storage beyond one day.[1]

Molecular Weight of **T0901317**: 481.33 g/mol [2]

## **Effective Concentrations in Experiments**

The effective concentration of **T0901317** varies depending on the target receptor and the experimental system.



Target/Assay	Effective Concentration (EC50 / Ki)	Experimental System
LXRα	20 nM (EC50)[2][3][4]	Cell reporter assay[3]
LXR (α and β)	~50 nM (EC50)[1]	Cell reporter assay[3]
FXR	5 μM (EC50)[3][4]	Cell reporter assay[3]
RORα	132 nM (Ki)[3][4]	Inverse agonist activity
RORy	51 nM (Ki)[3][4]	Inverse agonist activity
In Vitro Cell Culture	1 - 50 μM[6][7]	Varies by cell type and endpoint (e.g., apoptosis, gene expression, cell cycle arrest).  [5][6]
In Vivo (Mice)	10 - 50 mg/kg/day[8][9]	Route of administration is typically intraperitoneal (i.p.) or oral gavage.[8][10]

## Experimental Protocols Protocol 1: Preparation of T0901317

# Protocol 1: Preparation of T0901317 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution for in vitro experiments.

#### Materials:

- **T0901317** (crystalline solid)[1]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer



Calibrated pipettes

#### Procedure:

- Weighing: Accurately weigh out the desired amount of T0901317 solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.81 mg of T0901317 (Molecular Weight = 481.33 g/mol ).
- Dissolution: Add the weighed T0901317 to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 4.81 mg, add 1 mL of DMSO.
- Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[5]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile
  microcentrifuge tubes. Store the aliquots at -20°C for long-term stability (stable for ≥4 years
  at -20°C).[1] Avoid repeated freeze-thaw cycles.

## Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

#### Materials:

- 10 mM T0901317 stock solution in DMSO
- Pre-warmed complete cell culture medium
- Sterile tubes for dilution

#### Procedure:

- Thaw Stock: Thaw one aliquot of the 10 mM **T0901317** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.



- $\circ$  Example for a 10  $\mu$ M final concentration: Add 1  $\mu$ L of the 10 mM stock solution to 999  $\mu$ L of cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium (e.g., 0.1% DMSO) without the compound.
- Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing T0901317 or the vehicle control. Incubate for the desired experimental duration (e.g., 24-72 hours).[5]

#### **Protocol 3: Formulation for In Vivo Animal Studies**

**T0901317** is insoluble in water, requiring a specific vehicle for administration in animal models. [3]

#### Materials:

- T0901317 powder
- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl) or ddH<sub>2</sub>O
- Sterile tubes

Procedure (Example Formulation): This formulation is based on a common vehicle for hydrophobic compounds.[3]

• Initial Dissolution: Dissolve the required amount of **T0901317** in DMSO. For example, to prepare a 1 mL final solution for a 10 mg/kg dose in a 25g mouse (0.25 mg dose), you might start with a higher concentration stock.

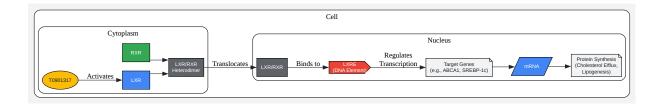


- Vehicle Preparation (Step-by-step): a. Add 50 μL of a concentrated T0901317 stock in DMSO (e.g., 100 mg/mL) to 400 μL of PEG300. Mix until clear.[3] b. Add 50 μL of Tween-80 to the mixture and mix until clear.[3] c. Add 500 μL of saline or ddH<sub>2</sub>O to bring the final volume to 1 mL.[3]
- Administration: The final mixture should be used immediately for administration (e.g., intraperitoneal injection or oral gavage).[3][8] A vehicle control group should be administered the same formulation without **T0901317**.

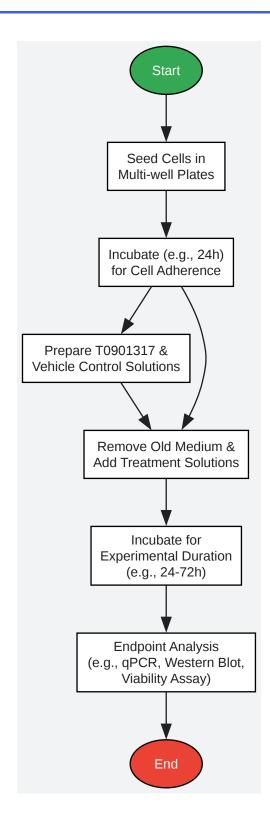
### **Diagrams**

**T0901317-Mediated LXR Signaling Pathway** 

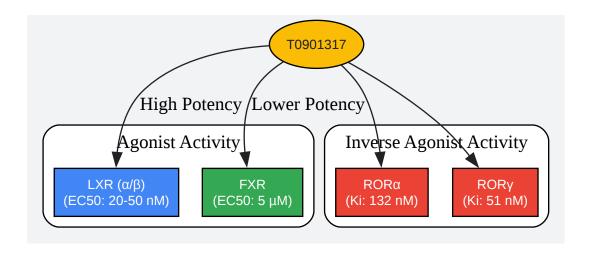












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